N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
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Overview
Description
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction proceeds through the formation of an intermediate iminium ion, which undergoes cyclization to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high yield . These methods improve atom economy, selectivity, and yield of the product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is an important structural motif in various natural products and therapeutic lead compounds.
N-methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a methyl group instead of an ethyl group, this compound also exhibits significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-2-13-12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3,5,7,14H,2,4,6,8H2,1H3,(H,13,15) |
InChI Key |
JVZCARVIZDGMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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